molecular formula C19H41NO11P2 B8222580 dioctanoylglycerol pyrophosphate (aMMoniuM salt)

dioctanoylglycerol pyrophosphate (aMMoniuM salt)

Cat. No.: B8222580
M. Wt: 521.5 g/mol
InChI Key: HFXPHBAUQSQZAY-UNTBIKODSA-N
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Description

Dioctanoylglycerol pyrophosphate (ammonium salt) is an anionic phospholipid with a pyrophosphate group attached to diacylglycerol. This compound is typically found in plants and yeast, where it plays a role in lipid signaling pathways. It is formed during the phosphorylation of phosphatidic acid with the help of phosphatidic acid kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctanoylglycerol pyrophosphate (ammonium salt) can be synthesized by phosphorylating diacylglycerol. The process involves the use of phosphatidic acid kinase to convert phosphatidic acid into dioctanoylglycerol pyrophosphate . The reaction is typically carried out in a chloroform solution, followed by the removal of the solvent and the addition of water or buffer to the dry lipid residue .

Industrial Production Methods

In industrial settings, the production of dioctanoylglycerol pyrophosphate (ammonium salt) involves similar steps but on a larger scale. The compound is often stored in concentrated form in chloroform, as concentrations below 10 mg/mL are not as stable .

Properties

IUPAC Name

azane;[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O11P2.H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);1H3/t17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXPHBAUQSQZAY-UNTBIKODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO11P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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